4,5-Difluoropicolinaldehyde
CAS No.:
Cat. No.: VC15863316
Molecular Formula: C6H3F2NO
Molecular Weight: 143.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3F2NO |
|---|---|
| Molecular Weight | 143.09 g/mol |
| IUPAC Name | 4,5-difluoropyridine-2-carbaldehyde |
| Standard InChI | InChI=1S/C6H3F2NO/c7-5-1-4(3-10)9-2-6(5)8/h1-3H |
| Standard InChI Key | YDSUALLBLDMIPD-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(N=CC(=C1F)F)C=O |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
4,5-Difluoropicolinaldehyde belongs to the picolinaldehyde family, featuring a pyridine backbone substituted with fluorine atoms at the 4- and 5-positions and an aldehyde group at the 2-position. The molecular formula is C₆H₃F₂NO, with a calculated molecular weight of 159.09 g/mol, analogous to 2,5-difluoropyridine-4-carboxylic acid . The fluorine atoms induce significant electronic effects, reducing the electron density of the pyridine ring and directing electrophilic substitution reactions to specific positions.
Spectroscopic Properties
While nuclear magnetic resonance (NMR) data for 4,5-difluoropicolinaldehyde is unavailable, similar compounds like 5-fluoro-3-(trifluoromethyl)picolinaldehyde exhibit distinct proton environments. For example, the aldehyde proton in such analogs typically resonates near δ 9.8–10.2 ppm in H NMR, while fluorine atoms contribute to complex splitting patterns in F NMR .
Synthetic Pathways
Halogenation Strategies
The synthesis of 4,5-difluoropicolinaldehyde likely involves halogenation of a picolinaldehyde precursor. For 4-chloro-3,5-difluoropicolinaldehyde, VulcanChem reports a method starting from 3,5-difluoropicolinic acid, involving chlorination followed by oxidation. Adapting this approach, fluorine could be introduced via electrophilic fluorination or metal-mediated cross-coupling. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) may enable regioselective fluorination at the 4- and 5-positions .
Oxidation of Alcohol Precursors
Alternative routes may involve oxidizing 4,5-difluoropyridinemethanol to the aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. This method is effective for analogous compounds, as seen in the synthesis of 5-fluoro-3-(trifluoromethyl)picolinaldehyde .
Physicochemical Properties
Solubility and Lipophilicity
Fluorine substituents enhance lipophilicity, as evidenced by the log D 7.4 values of related compounds. For instance, 4-chloro-3,5-difluoropicolinaldehyde exhibits a log D of ~3.7, while imidazopyridine derivatives with fluorinated pyridines show log D values ranging from 2.2 to 5.2 . 4,5-Difluoropicolinaldehyde is expected to have moderate aqueous solubility (10–100 μM) due to the balance between hydrophobicity and the polar aldehyde group.
Table 1: Comparative Physicochemical Properties of Fluorinated Pyridine Derivatives
Thermal Stability
The aldehyde group confers susceptibility to oxidation and thermal degradation. Differential scanning calorimetry (DSC) of similar compounds reveals decomposition temperatures above 150°C, suggesting that 4,5-difluoropicolinaldehyde is stable under standard laboratory conditions .
Reactivity and Functionalization
Aldehyde-Driven Reactions
The aldehyde moiety participates in condensation reactions, forming Schiff bases with amines or hydrazones with hydrazines. For example, 5-fluoro-3-(trifluoromethyl)picolinaldehyde reacts with amines to generate imidazopyridines, a class of compounds with demonstrated antiparasitic activity .
Electrophilic Aromatic Substitution
The electron-deficient pyridine ring directs electrophiles to the 3-position, which remains unsubstituted in 4,5-difluoropicolinaldehyde. Nitration or sulfonation at this position could yield derivatives with enhanced biological activity, as seen in fluorinated imidazopyridines .
Applications in Medicinal Chemistry
Antiparasitic Agents
Fluorinated pyridines are pivotal in developing treatments for neglected tropical diseases (NTDs). For instance, imidazopyridines with fluorinated substituents exhibit potent activity against Leishmania infantum, with pEC₅₀ values up to 6.3 . 4,5-Difluoropicolinaldehyde could serve as a precursor to similar compounds, leveraging fluorine’s ability to improve metabolic stability and target binding.
Kinase Inhibitors
The pyridine scaffold is prevalent in kinase inhibitors, where fluorine atoms enhance selectivity and pharmacokinetics. Analogous compounds like 4-chloro-3,5-difluoropicolinaldehyde are intermediates in synthesizing inhibitors for tyrosine kinases.
Pharmacokinetic Considerations
Metabolic Stability
Fluorine substituents reduce cytochrome P450-mediated metabolism, as observed in imidazopyridines with human liver microsome (HLM) clearance values <50 μL/min/mg protein . 4,5-Difluoropicolinaldehyde derivatives are expected to exhibit low to moderate clearance, enhancing their druglikeness.
Toxicity Profiling
While specific toxicity data for 4,5-difluoropicolinaldehyde is lacking, related compounds show low cytotoxicity in host cell assays. For example, imidazopyridines with fluorinated pyridines demonstrate selectivity indices (SI) >10, indicating a favorable therapeutic window .
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